molecular formula C7H3ClN2O2 B1424278 6-Chloro-5-cyanonicotinic Acid CAS No. 1206969-20-1

6-Chloro-5-cyanonicotinic Acid

Cat. No.: B1424278
CAS No.: 1206969-20-1
M. Wt: 182.56 g/mol
InChI Key: CLVFAWOSLIAOQG-UHFFFAOYSA-N
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Description

6-Chloro-5-cyanonicotinic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the sixth position and a cyano group at the fifth position on the pyridine ring.

Scientific Research Applications

6-Chloro-5-cyanonicotinic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-cyanonicotinic acid typically involves the cyclization of suitable precursors. One common method starts with the reaction of 6-chloronicotinic acid with a nitrile source under specific conditions to introduce the cyano group at the desired position . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using cost-effective raw materials and optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyanonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 6-chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets. The cyano and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-cyanopyridine-3-carboxylic acid
  • 2-Chloro-5-cyanonicotinic acid
  • 6-Chloro-5-cyanonicotinamide

Uniqueness

6-Chloro-5-cyanonicotinic acid is unique due to the specific positioning of the chlorine and cyano groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-chloro-5-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVFAWOSLIAOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704835
Record name 6-Chloro-5-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-20-1
Record name 6-Chloro-5-cyano-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-cyanopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-chloro-5-cyanonicotinic acid in the synthesis of 2,4-diaminoquinazoline and 2,4-diaminopyrido(2,3-d)pyrimidine derivatives?

A1: this compound serves as a crucial starting material in the synthesis of both 2,4-diaminoquinazoline and 2,4-diaminopyrido(2,3-d)pyrimidine derivatives. [] The researchers employed acylation and ring-closure reactions with this compound to achieve the desired derivatives. This specific synthetic route, utilizing this compound, offers a simple and efficient method for obtaining these compounds with yields exceeding 65% for most cases. []

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